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molecular formula C7H14N2O B8780664 3-[2-(Dimethylamino)ethoxy]propiononitrile CAS No. 22397-29-1

3-[2-(Dimethylamino)ethoxy]propiononitrile

Cat. No. B8780664
M. Wt: 142.20 g/mol
InChI Key: MNAXYNVBGBASIG-UHFFFAOYSA-N
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Patent
US04352913

Procedure details

244 g of acrylonitrile are added dropwise to 356.5 g of 2-dimethylaminoethanol and 5 ml of Triton B in the course of 15 minutes. In the course of the ensuing exothermic reaction the mixture warms from room temperature to 75° C. While adding a further 5 ml of Triton B, the mixture is heated for 8 hours to 95° C. and then distilled. Yield: 451.4 g (79.4%) of analytically pure product (analysis by gas chromatography); b.p. 102° C./8 torr.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
356.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][OH:9]>>[N:6]([CH2:7][CH2:8][O:9][CH2:3][CH2:2][C:1]#[N:4])([CH3:10])[CH3:5]

Inputs

Step One
Name
Quantity
244 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
356.5 g
Type
reactant
Smiles
CN(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of the ensuing exothermic reaction the mixture
CUSTOM
Type
CUSTOM
Details
warms from room temperature to 75° C
ADDITION
Type
ADDITION
Details
While adding a further 5 ml of Triton B
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 8 hours to 95° C.
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
N(C)(C)CCOCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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